p-Type Thermoelectric Figure of Merit vs. Mg2Si
Li-doped p-type Mg2Ge achieves a dimensionless thermoelectric figure of merit (zT) of 0.5 at 700 K, which is four times higher than that of p-type Mg2Si (zT ≈ 0.125) and double that of p-type Mg2Sn (zT ≈ 0.25) under comparable measurement conditions [1]. This performance enhancement is attributed to a non-rigid band structure effect where the separation between the light hole (LH) and heavy hole (HH) valence bands decreases with increasing temperature, culminating in band convergence near 650 K [1].
| Evidence Dimension | Thermoelectric figure of merit (zT) for p-type materials |
|---|---|
| Target Compound Data | zT = 0.5 at 700 K (Li-doped Mg2Ge) |
| Comparator Or Baseline | p-type Mg2Si: zT ≈ 0.125 at 700 K; p-type Mg2Sn: zT ≈ 0.25 at 700 K |
| Quantified Difference | 4× higher than Mg2Si; 2× higher than Mg2Sn |
| Conditions | Temperature-dependent electrical conductivity and Seebeck coefficient measurements; Li-doping; 700 K |
Why This Matters
For mid-temperature thermoelectric generators (e.g., automotive waste heat recovery), a 4× improvement in zT translates directly to significantly higher conversion efficiency and system-level power output when p-type Mg2Ge is selected over p-type Mg2Si.
- [1] Dasgupta, T., Stiewe, C., Hassdorf, R., Yin, A. J., Iversen, B. B., & Mueller, E. (2020). Non‐Rigid Band Structure in Mg2Ge for Improved Thermoelectric Performance. Advanced Science, 7(12), 2000070. View Source
